

In-Depth Technical Guide: L-Isoleucine-¹³C₆,¹⁵N,d₁₀

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Compound of Interest

Compound Name: L-Isoleucine-¹³C₆,¹⁵N,d₁₀

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications, experimental methodologies, and applications of L-Isoleucine-¹³C₆,¹⁵N,d₁₀, a stable isotope-labeled essential amino acid. This compound is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracking and quantification in complex biological systems.

Product Specifications

The following tables summarize the key quantitative and qualitative data for L-Isoleucine-¹³C₆,¹⁵N,d₁₀.

Table 1: General Properties

Property	Specification
Chemical Formula	$^{13}\text{C}_6\text{H}_3\text{D}_{10}^{15}\text{NO}_2$
Molecular Weight	148.18 g/mol [1][2]
Appearance	White to off-white solid
Storage	Store at room temperature, protected from light and moisture.[2] For long-term storage, refrigeration at +2°C to +8°C is recommended. [3]

Table 2: Analytical Data

Analysis	Specification
Chemical Purity (by NMR)	≥98%[1][2]
Isotopic Enrichment (^{13}C)	≥97-99%[2]
Isotopic Enrichment (^{15}N)	≥97-99%[2]
Isotopic Enrichment (D)	≥97-99%[2]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Determination of Chemical Purity by Quantitative NMR (qNMR) Spectroscopy

This protocol outlines the determination of the chemical purity of L-Isoleucine- $^{13}\text{C}_6,^{15}\text{N},\text{d}_{10}$ using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity and concentration.[4][5]

Materials and Reagents:

- L-Isoleucine- $^{13}\text{C}_6,^{15}\text{N},\text{d}_{10}$ sample
- Certified internal standard (e.g., maleic acid, dimethyl sulfone)
- Deuterated solvent (e.g., D_2O , DMSO-d_6)
- High-precision analytical balance
- Volumetric flasks
- NMR spectrometer (≥ 400 MHz recommended)

Procedure:

- Sample Preparation:
 - Accurately weigh a specific amount of the L-Isoleucine- $^{13}\text{C}_6,^{15}\text{N},\text{d}_{10}$ sample and the internal standard into a clean, dry vial.
 - Dissolve the mixture in a precise volume of the chosen deuterated solvent.
 - Transfer an aliquot of the solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire a ^1H NMR spectrum of the sample.
 - Ensure a sufficient relaxation delay (D_1) of at least 5 times the longest T_1 relaxation time of the signals of interest to allow for complete magnetization recovery.
 - Optimize other acquisition parameters, such as the pulse angle and the number of scans, to achieve a high signal-to-noise ratio.
- Data Processing and Analysis:
 - Process the acquired Free Induction Decay (FID) with appropriate window functions.

- Perform phase and baseline correction of the spectrum.
- Integrate the characteristic, well-resolved signals of both the L-Isoleucine- $^{13}\text{C}_6,^{15}\text{N},\text{d}_{10}$ and the internal standard.
- Calculate the purity of the L-Isoleucine sample using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{standard}} / I_{\text{standard}}) * (MW_{\text{analyte}} / m_{\text{analyte}}) * (m_{\text{standard}} / MW_{\text{standard}}) * P_{\text{standard}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the standard

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol describes the determination of the isotopic enrichment of ^{13}C , ^{15}N , and Deuterium in L-Isoleucine- $^{13}\text{C}_6,^{15}\text{N},\text{d}_{10}$ using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle: LC-MS separates the analyte from potential impurities, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules.^[6] By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules containing the heavy isotopes can be determined.

Materials and Reagents:

- L-Isoleucine- $^{13}\text{C}_6,^{15}\text{N},\text{d}_{10}$ sample
- LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

- High-resolution mass spectrometer (e.g., Orbitrap, TOF)
- Liquid chromatography system

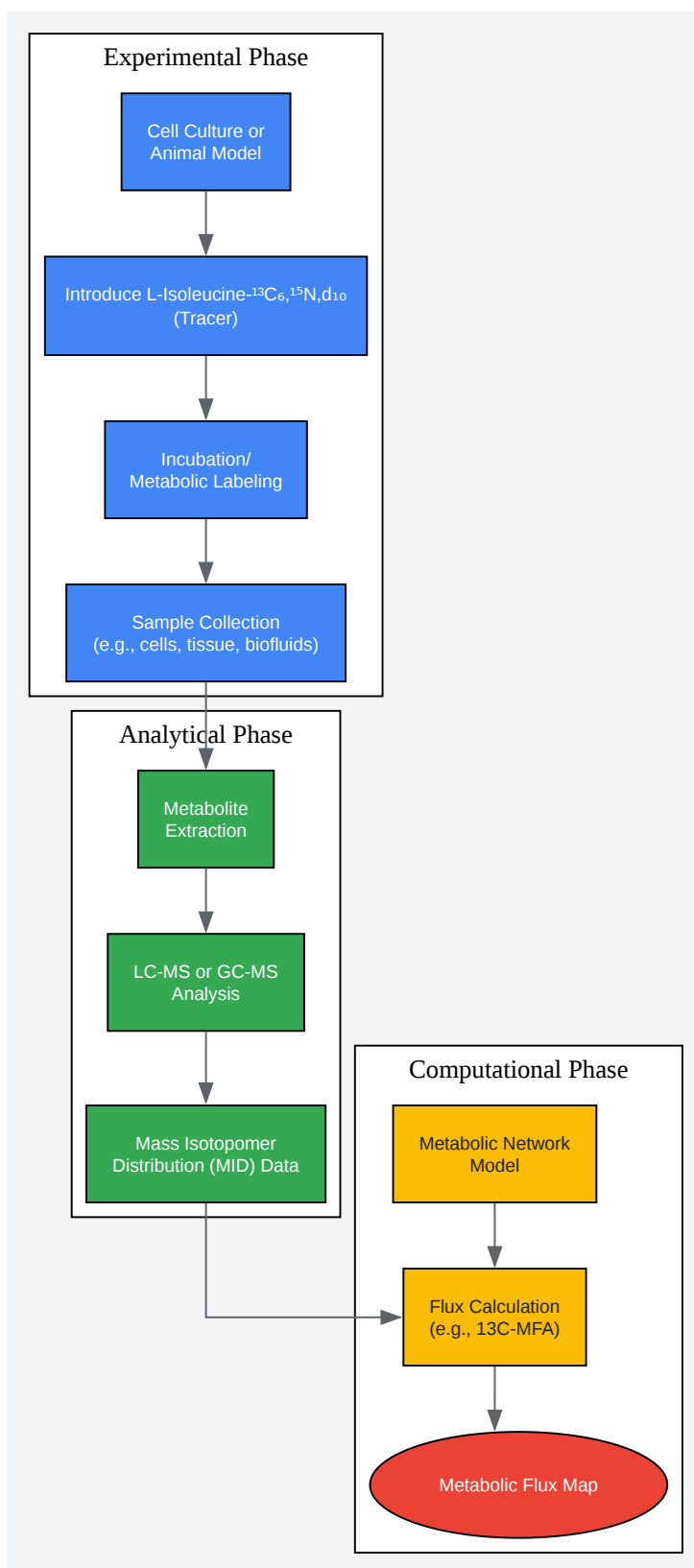
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the L-Isoleucine- $^{13}\text{C}_6$, ^{15}N , d_{10} sample in an appropriate solvent (e.g., 0.1% formic acid in water).
- LC-MS Analysis:
 - Inject the sample into the LC system. A chromatographic separation may be employed to ensure the purity of the analyte entering the mass spectrometer.
 - The analyte is ionized using a suitable ionization source, such as Electrospray Ionization (ESI).
 - Acquire mass spectra in full scan mode, focusing on the m/z range of the molecular ion of L-Isoleucine- $^{13}\text{C}_6$, ^{15}N , d_{10} .
- Data Analysis:
 - Examine the mass spectrum for the isotopic cluster of the molecular ion.
 - The most abundant peak will correspond to the fully labeled L-Isoleucine- $^{13}\text{C}_6$, ^{15}N , d_{10} .
 - The relative intensities of the peaks corresponding to molecules with fewer isotopic labels are used to calculate the isotopic enrichment.
 - Specialized software can be used to deconvolute the isotopic distribution and provide a precise measurement of the enrichment for each isotope.

Visualizations

Metabolic Flux Analysis Workflow

The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using L-Isoleucine- $^{13}\text{C}_6$, ^{15}N , d_{10} as a tracer.[1][7]

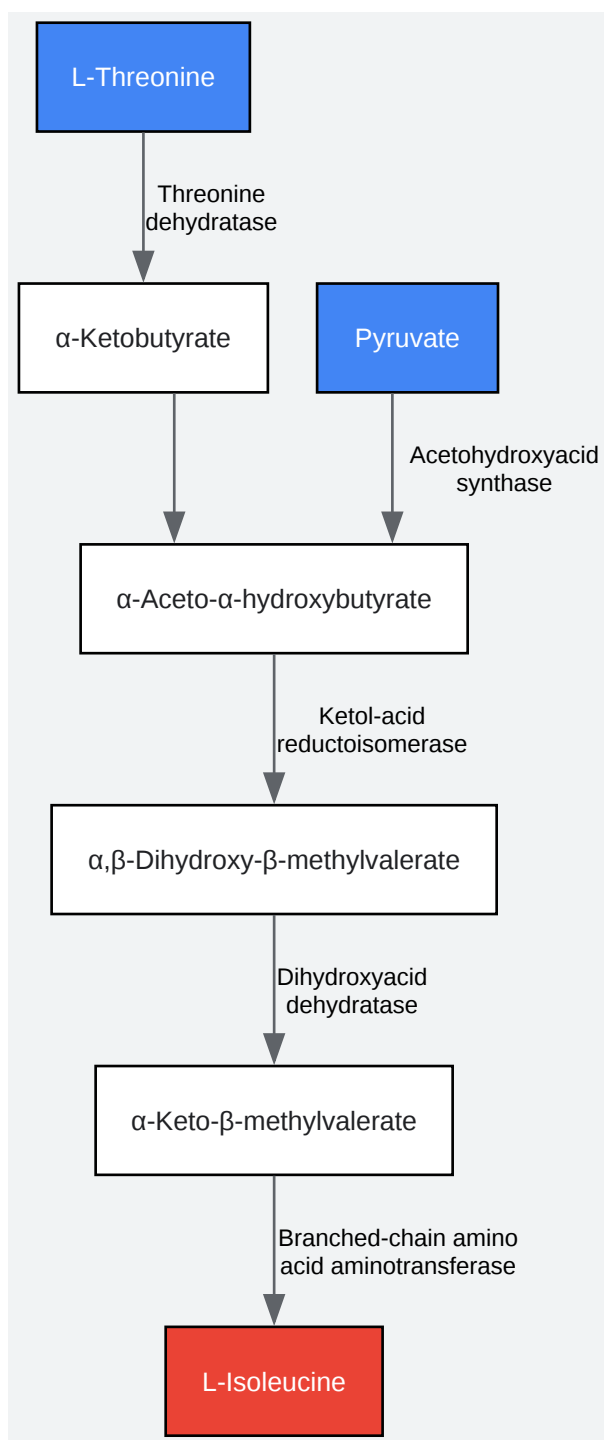


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Caption: Workflow for Metabolic Flux Analysis using stable isotope tracers.

L-Isoleucine Biosynthesis Pathway

This diagram shows the biosynthetic pathway of L-Isoleucine, highlighting the precursor molecules. The labeled carbons and nitrogen from L-Isoleucine- $^{13}\text{C}_6,^{15}\text{N},\text{d}_{10}$ can be traced back through these metabolic steps in reverse.[8]



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Caption: Biosynthetic pathway of L-Isoleucine from L-Threonine and Pyruvate.

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